N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
Description
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a sulfonamide derivative featuring a pyridazine core substituted with a furan-2-yl group at position 3 and a benzenesulfonamide moiety linked via an ethyl chain at position 1.
Properties
IUPAC Name |
N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c20-16-9-8-14(15-7-4-12-23-15)18-19(16)11-10-17-24(21,22)13-5-2-1-3-6-13/h1-9,12,17H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWKOBDXBQFCKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its chemical properties, synthesis, and biological effects based on available research findings.
- Molecular Formula : C15H17N3O3
- Molecular Weight : 287.31 g/mol
- Structure : The compound features a furan ring, a pyridazine moiety, and an acetamide group, which contribute to its unique biological properties.
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available furan derivatives and pyridazine intermediates. The general synthetic pathway includes:
- Formation of the Pyridazine Core : Utilizing furan and appropriate reagents to create the pyridazine structure.
- Substitution Reactions : Introducing the benzenesulfonamide group through electrophilic aromatic substitution.
- Final Coupling : Attaching the ethyl group to complete the synthesis.
Anticancer Properties
Research indicates that compounds with similar structures exhibit notable anticancer activity. For instance, derivatives of furan and pyridazine have been shown to inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Tubulin Polymerization : Compounds like this compound may act as tubulin inhibitors, disrupting the mitotic spindle formation in cancer cells .
- Targeting Specific Cancer Types : Studies have highlighted that certain derivatives selectively inhibit tumor growth in models of breast cancer (e.g., MCF-7 cells) .
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. Similar sulfonamide derivatives have demonstrated effectiveness against various bacterial strains, suggesting that this compound may possess similar activity.
Case Studies
Several studies have evaluated the biological activity of related compounds:
-
Study on Aromatase Inhibition : A series of furan-containing compounds were assessed for their ability to inhibit aromatase (CYP19), with some derivatives showing IC50 values comparable to established inhibitors like Arimidex .
Compound Name IC50 (µM) Comparison Benzofuran derivative 18.5 Aminoglutethimide Furan derivative >25 No significant activity - Antiproliferative Effects : In vitro studies demonstrated that certain furan-pyridazine derivatives inhibited the proliferation of cancer cells significantly more than controls .
Research Findings Summary
The biological activities of this compound can be summarized as follows:
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Molecular Properties
The compound’s structural analogues differ in substituents on the pyridazine ring, sulfonamide group, or ethyl linker. Key examples include:
Table 1: Structural and Molecular Comparisons
*Inferred from and ; †Calculated based on formula.
Key Observations:
Ethanesulfonamide (C₁₁H₁₃N₃O₄S) reduces steric hindrance, likely improving solubility but decreasing lipophilicity compared to aromatic sulfonamides .
Pyridazine Substitutions :
Physicochemical Properties
- Solubility : Ethanesulfonamide (C₁₁H₁₃N₃O₄S) likely has higher aqueous solubility than aromatic sulfonamides due to reduced hydrophobicity .
Q & A
Q. Some studies report antitumor activity, while others show no efficacy. What experimental variables could explain this?
- Answer : Differences in cell lines (e.g., P-gp overexpression affecting uptake), assay duration (e.g., delayed apoptosis), or metabolite interference (e.g., furan ring oxidation) may account for variability. Conduct pharmacokinetic profiling (plasma stability, metabolite ID) and use isogenic cell pairs (e.g., with/without efflux pumps) to isolate mechanisms .
Methodological Tables
Q. Table 1. Key Synthetic Intermediates and Conditions
| Intermediate | Key Step | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 3-(Furan-2-yl)pyridazinone | [3,3]-Sigmatropic rearrangement | NaH/THF, 0°C → RT | 65–78 | |
| Ethyl-linked sulfonamide | Nucleophilic substitution | DIPEA/DCM, 24h | 82 |
Q. Table 2. Computational Parameters for Docking Studies
| Software | Force Field | Ligand Flexibility | Solvent Model | Validation Metric (RMSD) |
|---|---|---|---|---|
| AutoDock Vina | AMBER | Flexible torsions | Implicit (GBSA) | ≤2.0 Å |
| Schrödinger | OPLS4 | Rigid core | Explicit (TIP3P) | ≤1.5 Å |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
